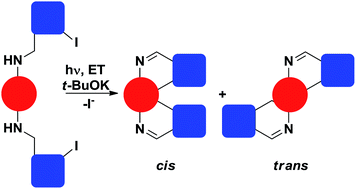Iterative double cyclization reaction by SRN1 mechanism. A theoretical interpretation of the regiochemical outcome of diazaheterocycles†
RSC Advances Pub Date: 2015-04-13 DOI: 10.1039/C5RA04563K
Abstract
In this report, we present a synthetic and mechanistic study of novel iterative double cyclization intramolecular SRN1 reactions from diamides bearing two aryl iodide moieties. This cyclization affords aromatic diazaheterocyclic compounds in good yields. Two synthetic strategies were employed for their preparation: intramolecular SRN1 and Homolytic Aromatic Substitution. The mechanism is non-trivial and we propose that radicals are intermediates. The regiochemistry was studied using computational calculations, employing the DFT method and the B3LYP functional. It was found that the distribution of products depends on the cyclization activation energies, proportion of neutral conformers, and the type of the electron transfer reaction.

Recommended Literature
- [1] Two-step spray-drying synthesis of dense and highly luminescent YAG:Ce3+ phosphor powders with spherical shape†
- [2] Novel compatible system of [C2OHmim][OAc]-cellulases for the in situhydrolysis of lignocellulosic biomass
- [3] Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors†
- [4] Gas–solvent and water–solvent partition coefficients of the tetraphenyl compounds of group (IV)
- [5] Recovery of yttrium and europium from spent fluorescent lamps using pure levulinic acid and the deep eutectic solvent levulinic acid–choline chloride†
- [6] Water-dispersible silicon dots as a peroxidase mimetic for the highly-sensitive colorimetric detection of glucose†
- [7] Synthesis and characterization of phosphorescent two-coordinate copper(i) complexes bearing diamidocarbene ligands†
- [8] Graphene oxide interactions with co-existing heavy metal cations: adsorption, colloidal properties and joint toxicity†
- [9] Front cover
- [10] A multifunctional molecular entity CuII–SnIV heterobimetallic complex as a potential cancer chemotherapeutic agent: DNA binding/cleavage, SOD mimetic, topoisomerase Iα inhibitory and in vitro cytotoxic activities†










